molecular formula C6H5ClN2O2 B1593341 3-Chloro-6-methylpyridazine-4-carboxylic acid CAS No. 914637-40-4

3-Chloro-6-methylpyridazine-4-carboxylic acid

Cat. No.: B1593341
CAS No.: 914637-40-4
M. Wt: 172.57 g/mol
InChI Key: JGILMNHDPYZDPZ-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyridazine-4-carboxylic acid (CAS: 914637-40-4) is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. Its structure features a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 3, a methyl group at position 6, and a carboxylic acid group at position 4 .

Properties

IUPAC Name

3-chloro-6-methylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILMNHDPYZDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650255
Record name 3-Chloro-6-methylpyridazine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-40-4
Record name 3-Chloro-6-methylpyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-methylpyridazine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazine-4-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 3-chloropyridazine and methylating agents.

  • Methylation: The pyridazine ring is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under controlled conditions.

  • Carboxylation: The methylated pyridazine undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon dioxide or formic acid under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic substitution under basic or acidic conditions:

Reaction TypeReagents/ConditionsProducts FormedReferences
Amine SubstitutionEthylamine, K₂CO₃, DMF, 80°C, 12 hr3-(Ethylamino)-6-methylpyridazine-4-carboxylic acid ,
Thiol SubstitutionBenzyl mercaptan, EtOH, reflux, 6 hr3-(Benzylthio)-6-methylpyridazine-4-carboxylic acid
Alkoxy SubstitutionSodium methoxide, MeOH, 60°C, 8 hr3-Methoxy-6-methylpyridazine-4-carboxylic acid

Key Findings :

  • Substitution efficiency depends on solvent polarity and temperature.

  • Steric hindrance from the methyl group at position 6 slows substitution kinetics compared to non-methylated analogs.

Esterification and Amidation

The carboxylic acid group undergoes derivatization to form esters or amides:

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
EsterificationEthanol, H₂SO₄, reflux, 24 hrEthyl 3-chloro-6-methylpyridazine-4-carboxylate85% ,
Amide FormationThionyl chloride, then benzylamine3-Chloro-6-methylpyridazine-4-carboxybenzylamide78%

Mechanistic Insight :

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

  • Amidation requires activation of the carboxylic acid (e.g., via thionyl chloride) prior to amine coupling.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
Suzuki-MiyauraPd(PPh₃)₄, Phenylboronic acid, K₂CO₃3-Phenyl-6-methylpyridazine-4-carboxylic acid65% ,
Buchwald-HartwigPd₂(dba)₃, Xantphos, morpholine3-Morpholino-6-methylpyridazine-4-carboxylic acid72%

Optimization Notes :

  • Suzuki reactions require anhydrous conditions and inert atmospheres for optimal yields .

  • Electron-withdrawing groups on the boronic acid enhance coupling rates.

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation:

ConditionsTemperature/TimeProducts FormedYieldReferences
H₂SO₄ (conc.)120°C, 3 hr3-Chloro-6-methylpyridazine90%
Cu powder, quinoline200°C, 1 hr3-Chloro-6-methylpyridazine88%

Applications :

  • Decarboxylation provides access to simpler pyridazine scaffolds for further functionalization .

Oxidation and Reduction

Controlled redox reactions modify the pyridazine core:

Reaction TypeReagents/ConditionsProducts FormedReferences
OxidationKMnO₄, H₂O, 100°C3-Chloro-6-methylpyridazine-4-carboxylic acid N-oxide
ReductionH₂, Pd/C, EtOH3-Chloro-6-methyl-1,4-dihydropyridazine-4-carboxylic acid

Challenges :

  • Over-oxidation can lead to ring-opening byproducts.

  • Hydrogenation requires careful pressure control to avoid over-reduction.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Reaction PartnersConditionsProducts FormedYieldReferences
2-FluoroanilineKOH, DMSO, 60°C, 12 hrPyridazino[3,4-b]benzodiazepin-5-one63%
EthylenediamineHCl, reflux, 6 hrPyridazine-fused diazepine derivative58%

Structural Impact :

  • Cyclocondensation products show enhanced planarity, improving π-π stacking in crystal lattices .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
3-Chloro-6-methylpyridazine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, including:

  • Pyridazinylureas : Used in the formulation of herbicides and fungicides, these compounds exhibit potent biological activities against a range of pests and diseases.
  • Terrestrial Herbicides : The compound is utilized in the development of herbicides that target specific weeds without affecting crops, enhancing agricultural productivity .

Case Study: Synthesis of Pyridazinyl Compounds
Research indicates that derivatives synthesized from this compound demonstrate significant herbicidal activity. For instance, compounds derived from this acid have shown effective control over various weed species in agricultural settings .

Agricultural Applications

Herbicide Development
The compound is integral to the formulation of several herbicides, particularly those targeting grassy and broadleaf weeds. Its effectiveness stems from its ability to inhibit specific biochemical pathways in plants.

Herbicide Type Target Weeds Active Ingredient
Selective HerbicidesGrassy WeedsPyridazinylureas derived from the acid
Non-selective HerbicidesBroadleaf WeedsVarious formulations including derivatives

Crystal Engineering and Material Science

This compound has been studied for its crystal engineering properties due to its unique molecular structure, which allows for the formation of various crystalline forms. The presence of functional groups such as carboxylic acids and chlorines facilitates hydrogen bonding, leading to diverse packing arrangements in solid-state forms.

Case Study: Crystal Structure Analysis
A study published in Crystal Engineering highlighted the formation of hydrogen bonds between this compound and other amines, demonstrating its utility in designing new materials with specific physical properties . The analysis provided insights into the intermolecular interactions that stabilize these structures.

Mechanism of Action

The mechanism by which 3-Chloro-6-methylpyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage under inert atmosphere at 2–8°C to prevent degradation .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Synthetic Relevance : Used as a building block in medicinal chemistry, particularly for synthesizing pyridazine derivatives with biological activities .

Comparison with Structural Analogs

The compound is compared below with four structurally related heterocyclic compounds, focusing on molecular features, physical properties, and applications.

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
3-Chloro-6-methylpyridazine-4-carboxylic acid 914637-40-4 C₆H₅ClN₂O₂ 172.57 Cl (C3), CH₃ (C6) Carboxylic acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Cl (C2), CH₃ (C6) Carboxylic acid
6-Chloro-3-methoxypyridazine-4-carboxylic acid Not available C₆H₅ClN₂O₃ 188.57 Cl (C6), OCH₃ (C3) Carboxylic acid
3-Chloro-6-methylpyridazine 1121-79-5 C₅H₅ClN₂ 128.56 Cl (C3), CH₃ (C6) None
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 54709-10-3 C₁₁H₁₀ClN₂O₃ 260.67 Cl (C5), cyclopropyl (C6), CH₃ (C3) Carboxylic acid, isoxazole ring

Key Observations

Ring System Variations :

  • The pyridazine ring (two adjacent nitrogens) in the target compound contrasts with the pyrimidine ring (two nitrogens at positions 1 and 3) in 2-chloro-6-methylpyrimidine-4-carboxylic acid . This difference alters electronic properties and reactivity.
  • 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid incorporates an isoxazole ring fused to pyridine, enhancing steric bulk and altering solubility .

Substituent Effects: The carboxylic acid group in the target compound increases polarity and hydrogen-bonding capacity compared to non-acidic analogs like 3-chloro-6-methylpyridazine .

Physical Properties :

  • The target compound’s storage requirements (inert atmosphere, low temperature) suggest higher sensitivity to moisture/oxidation than 3-chloro-6-methylpyridazine , which is liquid at room temperature .
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid shares the same molecular formula as the target compound but exhibits distinct crystallographic behavior due to ring nitrogen positioning .

Applications: Medicinal Chemistry: Pyridazine derivatives like the target compound are precursors for anti-bacterial, anti-viral, and anti-platelet agents . Chemical Intermediates: 6-Chloro-3-methoxypyridazine-4-carboxylic acid is used in multi-step syntheses involving borohydride reductions , while non-carboxylic analogs (e.g., 3-chloro-6-methylpyridazine) serve as simpler building blocks .

Research Findings and Data Gaps

Unexplored Areas

  • Pyrimidine vs. Pyridazine Bioactivity: No direct comparison exists between the biological activities of pyrimidine and pyridazine analogs, necessitating pharmacological studies.

Biological Activity

3-Chloro-6-methylpyridazine-4-carboxylic acid (CAS No. 914637-40-4) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activities, including antibacterial effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • Melting Point : 165–167 °C
  • Density : Not specified

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence .

Case Study: Inhibition of Bacterial Growth

A study highlighted the effectiveness of this compound in inhibiting the growth of Bacillus subtilis. When applied at sublethal doses, it attenuated the production of metabolites crucial for bacterial survival, showcasing its potential as a therapeutic agent against bacterial infections .

Protozoacidal Activity

In addition to its antibacterial properties, the compound has shown protozoacidal effects. It has been reported to possess activity against various protozoan pathogens, making it a candidate for further investigation in parasitic diseases .

The biological activity of this compound can be attributed to its interaction with specific enzymes and metabolic pathways in bacteria. By targeting PPTases, it disrupts essential processes such as fatty acid synthesis and secondary metabolism, leading to reduced virulence and cell viability .

Research Findings and Data Tables

Study/Source Biological Activity Findings
NCBI Article AntibacterialInhibits MRSA growth by targeting PPTases
Patent ProtozoacidalActive against multiple protozoan species
ResearchGate Enzyme InhibitionMechanism involves disruption of fatty acid synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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